N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a 1,3,4-thiadiazole ring fused with a thiazolo[3,2-a]pyrimidine scaffold and a tert-butyl substituent. Its structure is characterized by conjugated aromatic systems and a carboxamide group, which may enhance binding to biological targets such as enzymes or receptors. The tert-butyl group likely improves metabolic stability compared to smaller alkyl substituents, as seen in related compounds .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-13(2,3)10-16-17-11(22-10)15-8(19)7-6-14-12-18(9(7)20)4-5-21-12/h4-6H,1-3H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTOMBNZTIXZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazole ring, followed by the formation of the thiazolopyrimidine structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing thiadiazole structures exhibit notable anticancer activity. N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for its ability to inhibit the growth of various cancer cell lines. Preliminary findings suggest it may effectively target pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve interaction with specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. Ongoing studies aim to elucidate these interactions and their implications for therapeutic applications.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The methods employed often include:
- Reagents : Common reagents include acids and bases.
- Solvents : Solvents such as ethanol or dichloromethane are utilized.
- Conditions : Reaction conditions like temperature and pH are crucial for optimizing yields and purity.
These synthetic pathways can be modified to produce derivatives with enhanced biological activities or altered pharmacokinetic properties.
Structure Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. The unique combination of the thiadiazole ring with an indole structure may enhance its bioactivity compared to other similar compounds lacking these features. Research into SAR can inform future modifications that improve efficacy and reduce toxicity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole ring | Strong anticancer activity |
| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Benzyl substitution | Selective inhibition in breast cancer |
| 5-(benzylthio)-1,3,4-thiadiazole derivatives | Various substitutions | Significant activity against prostate and breast cancers |
Future Research Directions
Future research on this compound should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and pharmacokinetics.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations
Thiazolo[3,2-a]pyrimidine moiety introduces rigidity, which could favor binding to enzymes like dihydrofolate reductase (DHFR), as seen in other thiadiazole derivatives .
Enzyme Inhibition: MZA and AAZ inhibit carbonic anhydrase via sulfamoyl coordination to zinc ions . The target compound lacks a sulfamoyl group but may interact through its carboxamide or heteroaromatic systems.
Metabolism :
- MZA undergoes cytochrome P450-mediated oxidation to unstable sulfenic acid intermediates, forming sulfonic acid (MSO) via auto-oxidation . The tert-butyl group in the target compound may reduce such reactivity, mitigating toxic metabolite formation.
Synthetic Flexibility :
- Derivatives in and utilize nucleophilic substitution and Suzuki coupling to introduce diverse substituents. The target compound’s tert-butyl group could be synthesized via similar alkylation strategies .
Biological Activity
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest a diverse array of interactions with biological targets, which may lead to various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 344.4 g/mol. It contains several functional groups that contribute to its biological activity and pharmacological potential. The presence of thiadiazole and thiazole moieties is particularly significant due to their established roles in medicinal chemistry.
Biological Activities
Research indicates that derivatives of thiadiazole and thiazole exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds containing thiadiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
- Antiviral Properties : Thiadiazole derivatives have been evaluated for their antiviral effects against various viruses. The mechanism often involves interference with viral replication processes .
- Anticancer Potential : Some studies have highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines. For example, a study indicated that specific compounds showed reduced cell viability in cancer cells, suggesting potential as anticancer agents .
Cytotoxicity Assays
A recent study conducted cytotoxicity assays on several thiadiazole derivatives, including our compound of interest. The results indicated varying degrees of cytotoxicity across different concentrations (5.0 µg/mL and 10.0 µg/mL) with cell viability ranging from 68.08% to 90.69% at lower concentrations and from 53.97% to 83.01% at higher concentrations .
| Compound | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| 1 | 5.0 | 90.69 |
| 1 | 10.0 | 83.01 |
| 2 | 5.0 | 68.08 |
| 2 | 10.0 | 53.97 |
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cellular processes. Further research is necessary to elucidate these interactions fully.
Pharmacokinetics and ADME Properties
Preliminary studies suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties for the compound, indicating good metabolic stability and bioavailability which are crucial for therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
